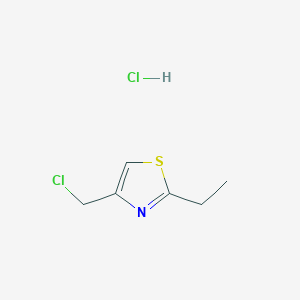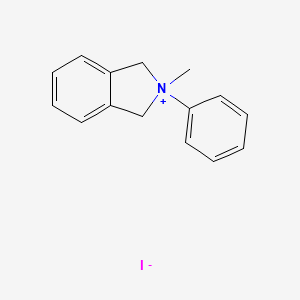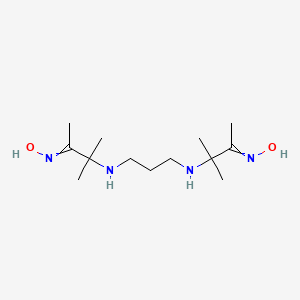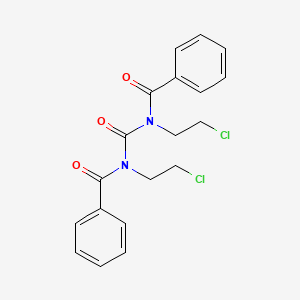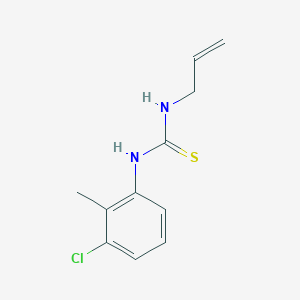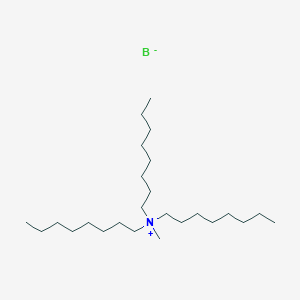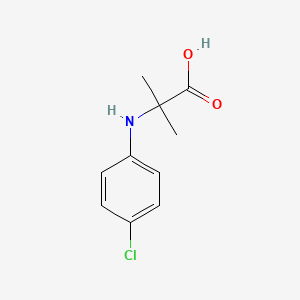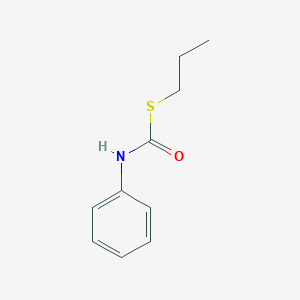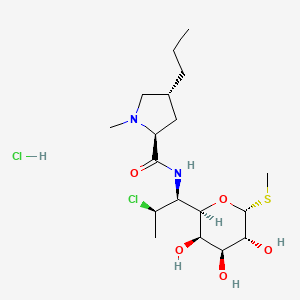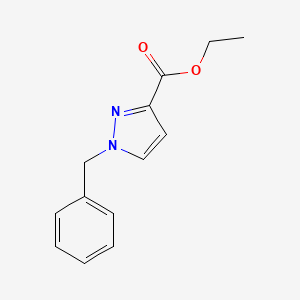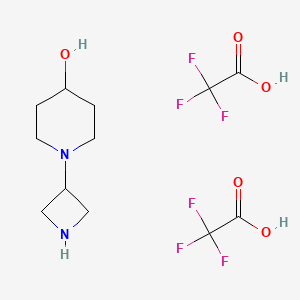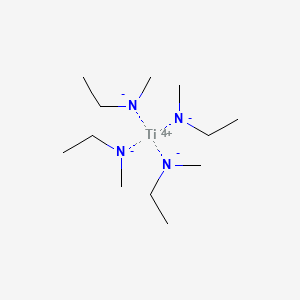
Tetrakis(ethylmethylamino)titanium
描述
Tetrakis(ethylmethylamino)titanium is an organometallic compound with the chemical formula C12H32N4Ti . It is a colorless liquid with a strong ammonia-like odor and is widely used in the preparation of semiconductor materials and as a catalyst in organic chemical reactions . This compound is known for its high thermal stability and selectivity, making it valuable in various industrial applications .
作用机制
Target of Action
Tetrakis(ethylmethylamino)titanium (TEMAT) is an organometallic compound primarily used as a precursor in the production of titanium nitride (TiN) thin films . The primary target of TEMAT is the substrate on which the thin film is to be deposited.
Mode of Action
TEMAT interacts with its target (the substrate) through a process known as Organometallic Chemical Vapor Deposition (OMCVD) . In this process, TEMAT is vaporized and reacts with the substrate to form a thin film of titanium nitride. The ethylmethylamino groups in TEMAT facilitate this reaction by providing the necessary reactivity.
Biochemical Pathways
It facilitates the deposition of titanium nitride on a substrate without being consumed in the process .
Pharmacokinetics
In the context of its use in thin film deposition, one could consider the efficiency of its vaporization and deposition as analogous to bioavailability .
Result of Action
The result of TEMAT’s action is the formation of a thin film of titanium nitride on the substrate . Titanium nitride films have various applications, including use in semiconductors, solar cells, and other electronic devices due to their high thermal stability and selectivity .
Action Environment
The efficacy and stability of TEMAT are influenced by environmental factors. It is sensitive to moisture, oxygen, and carbon dioxide in the air, and can decompose to produce toxic substances when exposed to these elements . Therefore, it should be stored in a dry, cool, and well-ventilated place .
生化分析
Biochemical Properties
Tetrakis(ethylmethylamino)titanium plays a significant role in biochemical reactions, particularly in the synthesis of nitrogenous materials in organic synthesis reactions
Molecular Mechanism
It is known to have high thermal stability and selectivity, which makes it useful in the synthesis of nitrogenous materials
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)titanium is commonly synthesized by reacting titanium tetrachloride with lithium or sodium ethylmethylamide in a non-aqueous system . The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The reaction can be summarized as follows:
TiCl4+4LiN(C2H5)(CH3)→Ti[N(C2H5)(CH3)]4+4LiCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the reactive nature of the compounds involved. The product is then purified through distillation under reduced pressure to obtain a high-purity liquid .
化学反应分析
Types of Reactions: Tetrakis(ethylmethylamino)titanium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form titanium dioxide and nitrogen-containing by-products.
Hydrolysis: Reacts with water to produce titanium hydroxide and ethylmethylamine.
Substitution: Can undergo ligand exchange reactions with other amines or phosphines.
Common Reagents and Conditions:
Oxidation: Typically requires an oxygen-rich environment at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Requires the presence of other ligands and can be facilitated by heating or using a catalyst.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and nitrogen-containing by-products.
Hydrolysis: Titanium hydroxide (Ti(OH)4) and ethylmethylamine.
Substitution: Various titanium complexes depending on the substituting ligand.
科学研究应用
Tetrakis(ethylmethylamino)titanium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD). These films are essential in microelectronics and protective coatings.
Biology: Investigated for its potential use in the synthesis of bio-compatible materials and as a catalyst in biochemical reactions.
Medicine: Explored for its role in drug delivery systems and the development of new pharmaceuticals.
相似化合物的比较
- Tetrakis(dimethylamino)titanium
- Tetrakis(diethylamino)titanium
- Tetrakis(methylamino)titanium
Comparison: Tetrakis(ethylmethylamino)titanium is unique due to its specific ligand structure, which provides a balance between thermal stability and reactivity. Compared to tetrakis(dimethylamino)titanium, it offers higher selectivity in certain reactions due to the presence of both ethyl and methyl groups. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
属性
IUPAC Name |
ethyl(methyl)azanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYFCABELSPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-54-0 | |
| Record name | Tetrakis(ethylmethylamido)titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Tetrakis(ethylmethylamino)titanium (TEMAT) in materials science?
A1: TEMAT is primarily used as a precursor for the atomic layer deposition (ALD) of titanium nitride (TiN) thin films. [, ] ALD is a technique that allows for the controlled deposition of thin films with excellent uniformity and conformality, even on complex three-dimensional structures.
Q2: How does TEMAT interact with ammonia (NH3) during the ALD process to form TiN films?
A2: During ALD, TEMAT is pulsed into a reaction chamber containing the substrate. The ethylmethylamino ligands of TEMAT react with the surface hydroxyl groups on the substrate, leading to the chemisorption of titanium. Subsequently, a pulse of ammonia (NH3) is introduced, which reacts with the adsorbed TEMAT, stripping away the ligands and forming TiN. [, ] This process is repeated in cycles to achieve the desired film thickness.
Q3: What are the advantages of using TEMAT for TiN ALD compared to other titanium precursors?
A3: TEMAT offers several advantages as a TiN ALD precursor. It exhibits good volatility and thermal stability, allowing for efficient vapor transport and deposition at relatively low temperatures (170°C - 210°C). [, ] Furthermore, the use of TEMAT minimizes the formation of particles during the ALD process due to its separation from NH3 by an inert gas pulse. []
Q4: Are there any drawbacks to using TEMAT for TiN ALD?
A4: One drawback of using TEMAT is the potential for carbon incorporation into the deposited TiN films. [] Even at relatively low deposition temperatures, carbon impurities of up to 4 atomic percent have been observed. This can potentially affect the properties of the TiN films, such as their electrical conductivity and hardness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)
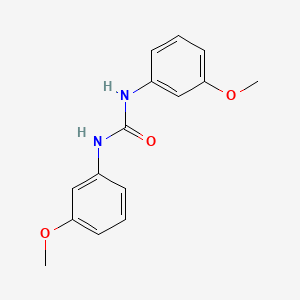
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
